molecular formula C16H14FN3O2 B2863305 4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797585-18-2

4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2863305
CAS RN: 1797585-18-2
M. Wt: 299.305
InChI Key: ZLAHVGHZOYJGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one, also known as CP-471, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CP-471 belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Antiviral Activity

The structural similarity of the compound to indole derivatives, which have been reported to possess antiviral properties, suggests that it could be explored for antiviral applications. Indole derivatives have shown inhibitory activity against influenza A and other viruses . By analogy, our compound could be synthesized and tested for efficacy against a range of RNA and DNA viruses.

Enzyme Inhibition

The cyclopropane ring is a feature of interest in enzyme inhibition studies due to its unique chemical properties. Enzymes that have been shown to interact with cyclopropane-containing compounds could be potential targets for the compound to act as an inhibitor, which could have therapeutic implications .

Antidiabetic Activity

Indole derivatives have been reported to exhibit antidiabetic activity. The structural features of the compound suggest that it could be evaluated for its potential to modulate blood glucose levels or improve insulin sensitivity .

properties

IUPAC Name

4-cyclopropyl-2-[(4-fluorophenyl)methyl]-5-(furan-2-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-12-5-3-11(4-6-12)10-19-16(21)20(13-7-8-13)15(18-19)14-2-1-9-22-14/h1-6,9,13H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAHVGHZOYJGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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